molecular formula C17H16N4OS2 B14948470 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B14948470
M. Wt: 356.5 g/mol
InChI Key: SPIHOCONPNBSIJ-UHFFFAOYSA-N
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Description

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-chloroacetyl chloride with aniline to form 2-chloro-N-(4-methylphenyl)acetamide. This intermediate is then reacted with hydrazinecarbothioamide and carbon disulfide to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide stands out due to its specific structure, which allows it to interact effectively with urease enzymes. This makes it a promising candidate for developing new treatments for infections caused by urease-producing bacteria .

Properties

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H16N4OS2/c1-12-7-9-14(10-8-12)18-15(22)11-23-17-21-20-16(24-17)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20)

InChI Key

SPIHOCONPNBSIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

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